

2-(Aminomethyl)piperidine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(Aminomethyl)piperidine

Cat. No.: B033004

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In-Depth Technical Guide to 2-(Aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(aminomethyl)piperidine**, a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents a thorough examination of its synthesis methodologies. While **2-(aminomethyl)piperidine** is a key intermediate in the development of a wide range of pharmaceuticals, particularly those targeting neurological disorders and cancer, specific data on its intrinsic biological activity and signaling pathways are limited. This guide summarizes the known applications of its derivatives and provides detailed experimental protocols for its synthesis to support further research and development.

Core Chemical and Physical Properties

2-(Aminomethyl)piperidine is a colorless to pale yellow liquid with a chemical structure featuring a piperidine ring substituted with an aminomethyl group at the 2-position. This bifunctional nature, possessing both a secondary cyclic amine and a primary amine, makes it a valuable synthon for the construction of more complex molecules.

Property	Value	Reference(s)
CAS Number	22990-77-8	[1][2]
Molecular Formula	C ₆ H ₁₄ N ₂	[1][2]
Molecular Weight	114.19 g/mol	[1][2]
Appearance	Colorless to almost clear liquid	[2]
Purity	≥ 97%	[1][3]
Density	0.9406 g/mL at 25 °C	[3]
Boiling Point	67 °C at 12 mmHg	[4]
Refractive Index	n ₂₀ /D 1.4854	[3]

Synthesis Methodologies

The synthesis of **2-(aminomethyl)piperidine** can be achieved through several routes, with the most common being the catalytic hydrogenation of 2-cyanopyridine. A more recent, greener approach involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan.

Catalytic Hydrogenation of 2-Cyanopyridine

This is a widely utilized industrial method for producing **2-(aminomethyl)piperidine**. The process involves the reduction of the nitrile group and the saturation of the pyridine ring. The reaction can be carried out in a single stage or in two steps, where 2-aminomethylpyridine is formed as an intermediate.[5][6]

Experimental Protocol:

A general procedure for the catalytic hydrogenation of 2-cyanopyridine is as follows:

- **Catalyst Preparation:** A cobalt-containing catalyst is typically used, which may also contain promoters and be supported on materials like kieselguhr.[5] Alternatively, nickel-based catalysts such as Raney nickel can be employed.[7]

- **Reaction Setup:** A high-pressure autoclave reactor equipped with a stirrer is charged with 2-cyanopyridine and the catalyst. The reaction can be carried out neat or in a solvent such as toluene or ethanol.[5][7]
- **Hydrogenation:** The reactor is pressurized with hydrogen to a pressure ranging from 10 to 45 MPa.[5] The temperature is elevated to between 120 °C and 230 °C.[5] In some procedures, ammonia is added to the reaction mixture to suppress the formation of by-products.[5][7]
- **Work-up:** After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration.
- **Purification:** The crude product is then purified by fractional distillation to yield **2-(aminomethyl)piperidine**. [7]

Catalytic Hydrogenation of 2-Cyanopyridine

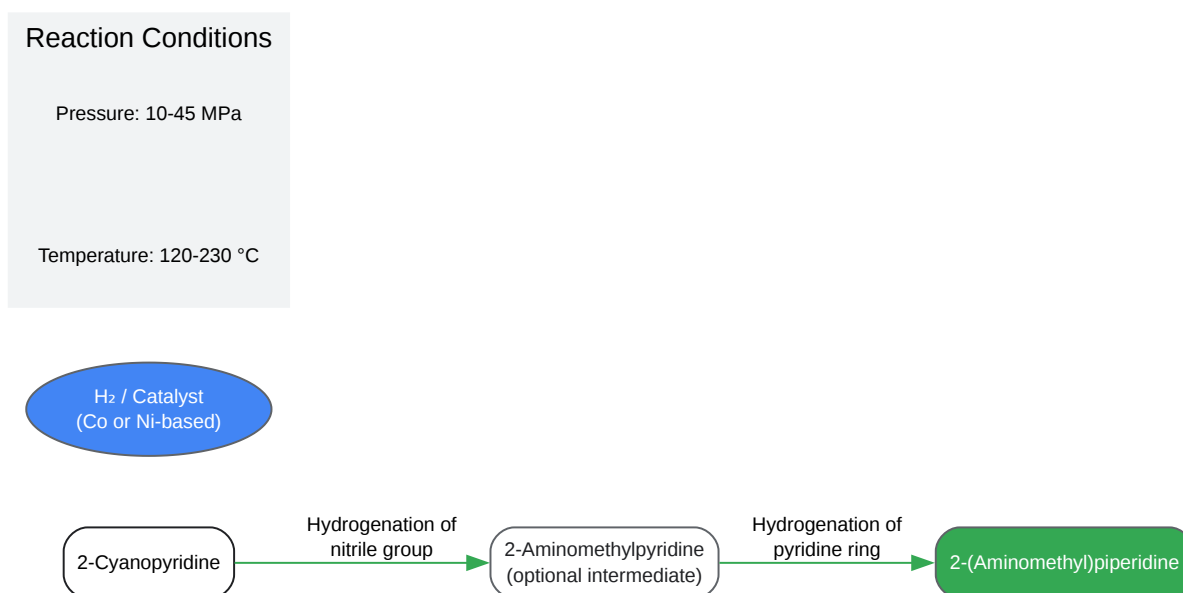
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Diagram Caption: Synthesis of **2-(Aminomethyl)piperidine** via catalytic hydrogenation.

Selective Hydrogenolysis of 2,5-Bis(aminomethyl)furan

A sustainable approach to **2-(aminomethyl)piperidine** utilizes the bio-derived platform chemical 2,5-bis(aminomethyl)furan (BAMF). This method involves the selective hydrogenolysis of one C-N bond and the hydrogenation of the furan ring.

Experimental Protocol:

A representative procedure for this green synthesis is as follows:

- **Catalyst System:** A platinum catalyst supported on γ -alumina ($\text{Pt}/\gamma\text{-Al}_2\text{O}_3$) has shown to be effective for this transformation.
- **Reaction Conditions:** The reaction is typically carried out in an aqueous solution at a temperature of around 140 °C and a hydrogen pressure of 1 MPa.
- **Product Isolation:** Following the reaction, the catalyst is filtered off, and the **2-(aminomethyl)piperidine** is isolated from the aqueous solution. This method offers a promising green alternative to the traditional synthesis route.

Green Synthesis from 2,5-Bis(aminomethyl)furan

Reaction Conditions

Solvent: Water

Pressure: ~1 MPa

Temperature: ~140 °C

 H_2 / Pt/ γ - Al_2O_3

2,5-Bis(aminomethyl)furan

Selective Hydrogenolysis
& Ring Hydrogenation

2-(Aminomethyl)piperidine

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Diagram Caption: A sustainable route to **2-(Aminomethyl)piperidine** from a bio-based starting material.

Role in Drug Development and Biological Applications

2-(Aminomethyl)piperidine is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[4] Its derivatives have been investigated for a range of therapeutic applications.

Applications of Derivatives

- **Kappa Opioid Receptor Agonists:** Derivatives of 1-(arylacetyl)-**2-(aminomethyl)piperidine** have been synthesized and identified as potent and selective kappa opioid receptor agonists, showing promise as analgesics.[8]
- **Anticancer Agents:** The piperidine nucleus is a common feature in many anticancer drugs. While specific studies on **2-(aminomethyl)piperidine** are scarce, its derivatives are explored for their potential to interfere with cancer cell proliferation.[4][9] For instance, piperine, which contains a piperidine moiety, has been shown to interfere with the PI3K/Akt signaling pathway in breast cancer cells.[9]
- **Neurological Disorders:** This compound is a valuable building block for drugs targeting the central nervous system.[4] Its structural motifs are found in compounds developed for various neurological conditions.
- **Ligand Synthesis:** **2-(Aminomethyl)piperidine** is used to synthesize ligands for biochemical assays and coordination chemistry, which are instrumental in studying enzyme activity and receptor interactions.[4][8]

Signaling Pathways Modulated by Piperidine Derivatives

While no specific signaling pathways have been directly attributed to **2-(aminomethyl)piperidine**, the broader class of piperidine-containing compounds has been shown to modulate several key cellular signaling pathways involved in disease progression. It is important to note that these activities are characteristic of more complex molecules that incorporate the piperidine scaffold, and not necessarily of the parent **2-(aminomethyl)piperidine** itself.

Signaling Pathways Modulated by Piperidine Derivatives

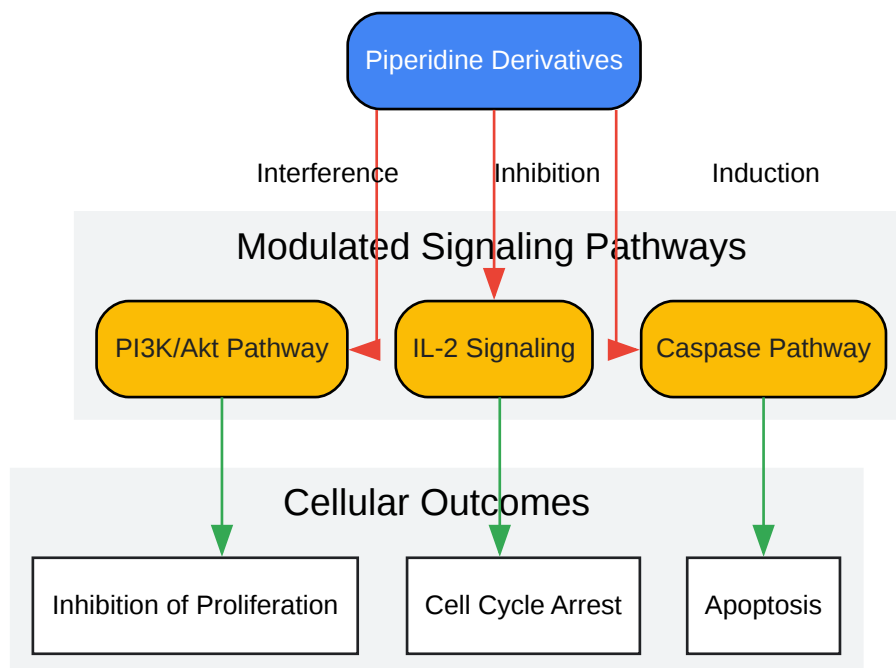
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Diagram Caption: General signaling pathways influenced by various piperidine-containing compounds.

Conclusion

2-(Aminomethyl)piperidine is a compound of significant interest to the scientific and pharmaceutical communities due to its utility as a versatile synthetic intermediate. The established synthesis routes, particularly the catalytic hydrogenation of 2-cyanopyridine, provide reliable access to this molecule on an industrial scale, while newer, greener methods are emerging. Although there is a lack of specific data on the biological activity and mechanism of action of **2-(aminomethyl)piperidine** itself, the diverse pharmacological properties of its derivatives underscore its importance in drug discovery. This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this valuable chemical entity, and it highlights the need for further investigation into its intrinsic biological properties.

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